
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone is an organic compound with a molecular formula of C8H8FNO2 It is a derivative of pyridine, characterized by the presence of a fluoro and methoxy group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone typically involves the reaction of 4-fluoro-6-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-(4-Fluoro-6-methoxypyridin-2-YL)acetic acid.
Reduction: 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The fluoro and methoxy groups on the pyridine ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function. The carbonyl group can also form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoro-4-methoxypyridin-2-YL)ethanone: Similar structure but different position of the fluoro and methoxy groups.
1-(2-Fluoro-6-methoxypyridin-4-YL)ethanone: Similar structure but different position of the fluoro and methoxy groups.
1-(4-Fluorophenyl)-2-methylpyridin-3-YL)ethanone: Contains a phenyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1393576-78-7 |
|---|---|
Fórmula molecular |
C8H8FNO2 |
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
1-(4-fluoro-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 |
Clave InChI |
RLQKNNWWXIRUJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


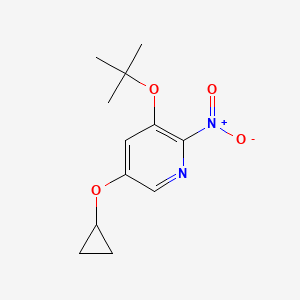
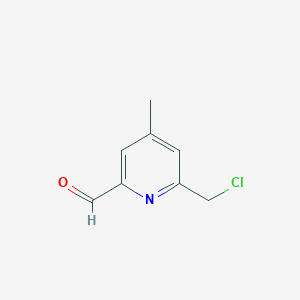

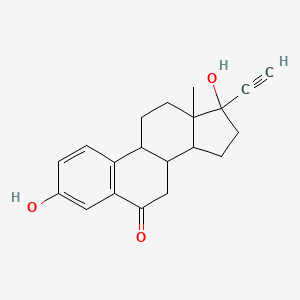
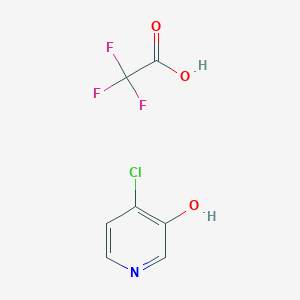

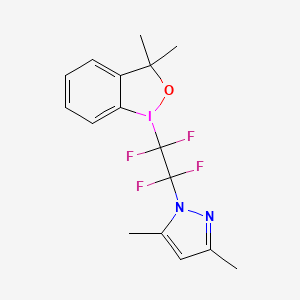
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)

![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)



